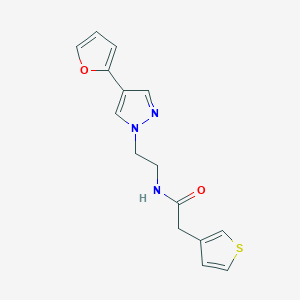
N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry
Pyrazole-acetamide derivatives have been synthesized and used to construct coordination complexes with Co(II) and Cu(II) ions. These complexes exhibit significant antioxidant activity, highlighting the potential of such compounds in developing antioxidant agents. The study demonstrates the effect of hydrogen bonding on the self-assembly process of these complexes, which could be relevant for designing new materials with specific properties (Chkirate et al., 2019).
Heterocyclic Synthesis
The synthesis of new heterocyclic compounds incorporating antipyrine moiety has been reported, indicating the versatility of pyrazole-acetamide structures in heterocyclic chemistry. These compounds are expected to exhibit high biological activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Aly et al., 2011).
Biological Activities
N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for their analgesic activities. The incorporation of the pyrazole moiety into thiazole derivatives highlights the potential of such compounds in developing new analgesic agents (Saravanan et al., 2011).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-9-13(2)24(23-12)18-19(21-8-7-20-18)28-11-17(25)22-14-5-6-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCXCBFNVLFFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2378226.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one](/img/structure/B2378228.png)

![3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid](/img/structure/B2378230.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2378232.png)
![(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378233.png)


![Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2378236.png)
![Ethyl 5-{[4-(tert-butyl)benzyl]oxy}-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2378238.png)

![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)
